Terbium oxide (Tb2O3)

説明

準備方法

Synthetic Routes and Reaction Conditions

Terbium oxide can be prepared by the reduction of terbium(IV) oxide (Tb₄O₇) in a hydrogen atmosphere at 1300°C for 24 hours . The reaction is as follows: [ \text{Tb}_4\text{O}_7 + \text{H}_2 \rightarrow 2 \text{Tb}_2\text{O}_3 + \text{H}_2\text{O} ]

Another method involves the calcination of terbium hydroxide (Tb(OH)₃) nanotubes prepared by a template-assisted hydrothermal route . The oxide nanotubes have outer diameters ranging from 80 to 100 nm, wall thickness of about 30 nm, and lengths up to several micrometers .

Industrial Production Methods

In industrial settings, terbium oxide is often produced by heating the metal oxalate. This method is preferred due to its efficiency and the quality of the resulting terbium oxide .

化学反応の分析

Acid-Base Reactions

Tb₂O₃ exhibits basic oxide behavior, reacting readily with dilute acids to form terbium(III) salts.

Key Reactions:

-

Hydrochloric Acid :

This reaction produces almost colorless terbium(III) chloride in solution . -

Sulfuric Acid :

The reaction yields terbium(III) sulfate, confirmed by dissolution studies .

Kinetics :

-

Dissolution in HCl is slow at ambient temperatures (≈1 month) but accelerates under heat (≈1 week) .

Redox Behavior and Oxidation States

Tb₂O₃ participates in oxidation-reduction reactions, often involving phase transitions between terbium oxides.

Reduction of Tb₄O₇:

This hydrogen-mediated reduction produces pure Tb₂O₃ .

Oxidation Thermodynamics:

-

Oxidation of Tb₂O₃ to non-stoichiometric oxides (e.g., TbO₂) shows an entropy change of ≈−25 e.u./mole O₂, attributed to configurational entropy shifts in oxygen sublattices .

-

Cubic Tb₂O₃ oxidizes more readily than hexagonal polymorphs due to structural defects .

Thermal Stability and Phase Transitions

Tb₂O₃ undergoes structural changes under high pressure and temperature:

Thermal Decomposition :

-

Above 350°C, Tb₄O₇ reversibly loses oxygen, enabling catalytic redox activity .

-

Tb₂O₃ remains stable under standard conditions but decomposes at extreme temperatures (>1300°C) .

Comparative Reaction Table

科学的研究の応用

Luminescent Applications

Phosphors in Lighting and Displays

- Description : Tb2O3 is widely used as a dopant in phosphors for fluorescent lamps, LEDs, and plasma display panels. Its strong green luminescence when excited by ultraviolet or blue light makes it an essential component for enhancing brightness and efficiency in lighting technologies.

- Case Study : In a study on phosphor materials, Tb2O3 was shown to significantly improve the luminous efficacy of white LEDs by facilitating the conversion of blue light to green light, which is crucial for achieving high color rendering indices in display technologies .

Scintillators for Medical Imaging

- Description : Tb2O3 is utilized in scintillator materials, which are critical for medical imaging applications such as PET scans and X-ray imaging. The compound's ability to emit light upon interaction with ionizing radiation enhances the sensitivity and resolution of imaging systems.

- Case Study : Research demonstrated that incorporating Tb2O3 into scintillator materials led to improved detection efficiency and faster response times, making it suitable for real-time medical imaging applications .

Catalytic Applications

Catalysts for Environmental Remediation

- Description : Tb2O3 serves as a catalyst in various chemical reactions, particularly those aimed at decomposing environmental pollutants. Its high thermal stability and surface properties facilitate catalytic processes.

- Case Study : In experiments focused on the degradation of organic pollutants, Tb2O3 was effective in catalyzing reactions that resulted in significant reductions of harmful compounds in wastewater .

Energy Storage and Conversion

Electrolytes in Solid Oxide Fuel Cells

- Description : Tb2O3 is explored as an electrolyte material in solid oxide fuel cells (SOFCs) due to its ionic conductivity. Its ability to conduct oxygen ions at high temperatures makes it a promising candidate for enhancing the efficiency of fuel cells.

- Case Study : Studies have shown that Tb2O3-based electrolytes exhibit superior performance compared to traditional materials, leading to higher power outputs in SOFC applications .

Biomedicine

Biosensing and Bioimaging

- Description : Researchers are investigating Tb2O3 nanoparticles for biosensing applications. These nanoparticles can be conjugated with biomolecules, allowing for the detection of specific targets like pathogens or biomarkers based on their luminescent properties.

- Case Study : A study highlighted the use of Tb2O3 nanoparticles for non-enzymatic electrochemical detection of hydrogen peroxide, showcasing their potential in biomedical diagnostics .

Material Science

Magneto-optical Ceramics

- Description : Tb2O3 is integral to developing magneto-optical ceramics, which are used in optical devices that require precise manipulation of light.

- Case Study : Research on magneto-optical ceramics demonstrated that incorporating Tb2O3 significantly enhanced the Verdet constant, leading to improved performance in optical isolators and modulators .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Luminescent Materials | Phosphors for lighting and displays | Enhanced brightness and efficiency |

| Medical Imaging | Scintillators for PET scans and X-ray imaging | Improved detection efficiency |

| Catalysis | Environmental pollutant degradation | Effective decomposition of harmful substances |

| Energy Storage | Electrolytes in solid oxide fuel cells | Higher ionic conductivity at elevated temperatures |

| Biomedicine | Biosensing and bioimaging | Non-invasive detection methods |

| Material Science | Magneto-optical ceramics | Enhanced optical properties |

作用機序

Terbium oxide exerts its effects primarily through its magneto-optical properties. The high intrinsic concentration of terbium ions (Tb³⁺) in terbium oxide ceramics results in high Verdet constants, which are crucial for applications in Faraday isolators . The mechanism involves the interaction of terbium ions with magnetic fields, leading to the rotation of the plane of polarization of light passing through the material .

類似化合物との比較

Terbium oxide can be compared with other rare earth oxides such as gadolinium oxide (Gd₂O₃) and dysprosium oxide (Dy₂O₃). While all these compounds have similar crystal structures and are used in various high-tech applications, terbium oxide is unique due to its higher Verdet constant and superior magneto-optical properties . This makes it particularly valuable in applications requiring high magnetic sensitivity and optical clarity .

List of Similar Compounds

- Gadolinium oxide (Gd₂O₃)

- Dysprosium oxide (Dy₂O₃)

- Holmium oxide (Ho₂O₃)

- Praseodymium oxide (Pr₆O₁₁)

生物活性

Terbium oxide (Tb2O3) is a rare earth metal oxide that has garnered attention for its unique biological activities, particularly in the fields of biomedicine and nanotechnology. This article delves into the synthesis, characterization, and biological implications of Tb2O3, highlighting its potential applications in cancer treatment, biosensing, and bioimaging.

Synthesis and Characterization

Synthesis Methods:

Terbium oxide can be synthesized through various methods, including:

- Biogenic Synthesis: Utilizing fungi such as Fusarium oxysporum to produce biocompatible Tb2O3 nanoparticles (NPs) through an eco-friendly route. This method involves incubating terbium precursors with fungal biomass, resulting in nanoparticles with specific optical and surface characteristics .

- Chemical Precipitation: High sintering activity Tb2O3 nano-powder can be synthesized via precipitation methods, followed by calcination and reduction processes to achieve desired purity and morphology .

Characterization Techniques:

The synthesized Tb2O3 nanoparticles are characterized using:

- Transmission Electron Microscopy (TEM): To observe the size and shape of nanoparticles.

- X-ray Diffraction (XRD): To confirm phase purity and crystallinity.

- Photoluminescence Spectroscopy: To analyze optical properties and luminescent behavior.

Biological Activity

Cytotoxicity Studies:

Recent studies have demonstrated that Tb2O3 nanoparticles exhibit significant cytotoxic effects on cancer cell lines while maintaining biocompatibility with normal cells. The following table summarizes key findings from cytotoxicity experiments:

| Cell Line | IC50 Value (μg/mL) | Toxicity Level |

|---|---|---|

| MG-63 (Osteosarcoma) | 0.102 | High |

| Saos-2 (Osteosarcoma) | 0.102 | High |

| Primary Osteoblasts | >0.373 | Non-toxic |

The IC50 value indicates the concentration at which 50% of the cells are inhibited, suggesting effective anti-cancer properties against osteosarcoma cell lines while being non-toxic to primary osteoblasts .

Mechanism of Action:

The mechanism by which Tb2O3 NPs exert their cytotoxic effects involves:

- Induction of oxidative stress leading to increased reactive oxygen species (ROS) levels.

- Morphological changes in cells, including shrinkage and nuclear condensation indicative of apoptosis.

- Flow cytometry analysis confirming dose-dependent responses in cell viability .

Applications in Biomedicine

Biosensing:

Tb2O3 nanoparticles are being explored for their potential in biosensing applications. Their luminescent properties allow for conjugation with biomolecules such as antibodies or DNA, enabling the detection of specific pathogens or biomarkers. The unique optical characteristics make them suitable candidates for sensitive biosensor development .

Bioimaging:

Research indicates that Tb2O3 can be utilized for bioimaging due to its luminescent properties. The ability to image specific tissues or cells within living organisms opens new avenues for diagnostic applications .

Case Studies

-

Cancer Treatment Using Biogenic Tb2O3 NPs:

A study reported the successful synthesis of Tb2O3 NPs using Fusarium oxysporum, demonstrating their ability to inhibit osteosarcoma cell proliferation while sparing normal osteoblasts. This highlights the potential of biogenic nanoparticles in targeted cancer therapies . -

Biosensing Innovations:

Researchers have developed biosensors incorporating Tb2O3 NPs that exhibit enhanced luminescence for detecting biomolecules associated with various diseases. These sensors show promise for early diagnosis and monitoring disease progression .

特性

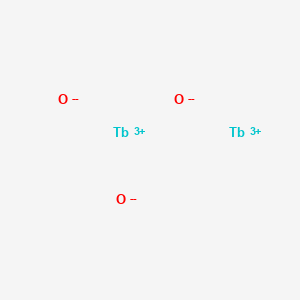

IUPAC Name |

oxygen(2-);terbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRZPWWVSXWCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014252 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-41-8, 12037-01-3 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb4O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Terbium oxide interesting for magneto-optical applications?

A: Terbium oxide nanoparticles, along with terbium fluoride and terbium oxyfluoride, exhibit intriguing magneto-optical properties. [] This means they interact with both magnetic and light fields, making them potentially valuable for applications like optical sensors and magnetic storage devices.

Q2: How does the synthesis method affect the luminescent properties of Terbium oxide?

A: Research shows that Terbium oxide particles synthesized via precipitation using ammonium carbonate display a strong cyan luminescence. [] The intensity of this luminescence, particularly the peak at 493 nm (attributed to the 5D4-7F6 transition), is influenced by the precursor molarity used during synthesis. Higher molarity leads to a shift towards the blue region in the CIE diagram, indicating a change in the perceived color. []

Q3: Are there any challenges in utilizing the luminescence of Terbium oxide for applications like high-resolution imaging?

A: The long decay time of Tb(3+) luminescence in materials like silicate glass can lead to "afterglow," a secondary, long-lived component in the luminescence decay curve. [] This afterglow can blur images of transient events. Understanding the factors influencing this afterglow is crucial for optimizing Terbium oxide's use in applications requiring high temporal resolution. []

Q4: What other applications does Terbium oxide have in electronics?

A: Research indicates that Terbium oxide exhibits a high dielectric constant, making it a potential candidate for use as a dielectric material in electronic devices. [] This property has been specifically studied in the context of strained-Si:C substrates, highlighting its potential for advanced electronic applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。